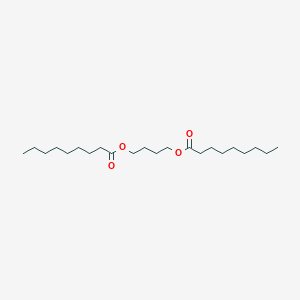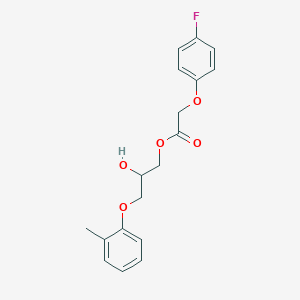
(p-Fluorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(p-Fluorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester, also known as FTY720, is a synthetic compound that has been extensively studied for its potential therapeutic applications. FTY720 is a sphingosine-1-phosphate (S1P) receptor modulator that has been shown to have immunomodulatory, anti-inflammatory, and neuroprotective effects.
Applications De Recherche Scientifique
(p-Fluorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester has been extensively studied for its potential therapeutic applications. It has been shown to have immunomodulatory effects, which makes it a potential treatment for autoimmune diseases such as multiple sclerosis, psoriasis, and inflammatory bowel disease. (p-Fluorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester has also been shown to have anti-inflammatory effects, which makes it a potential treatment for inflammatory conditions such as asthma and arthritis. In addition, (p-Fluorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester has been shown to have neuroprotective effects, which makes it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mécanisme D'action
(p-Fluorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester modulates the S1P receptor, which is involved in the regulation of immune cell trafficking. By modulating the S1P receptor, (p-Fluorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester inhibits the egress of lymphocytes from lymphoid organs, which reduces the number of immune cells in the peripheral blood. This leads to a reduction in inflammation and tissue damage in autoimmune and inflammatory conditions. (p-Fluorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester also has neuroprotective effects, which are thought to be mediated by the modulation of S1P receptors in the central nervous system.
Effets Biochimiques Et Physiologiques
(p-Fluorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the number of circulating lymphocytes, which reduces inflammation and tissue damage in autoimmune and inflammatory conditions. (p-Fluorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester has also been shown to reduce the production of pro-inflammatory cytokines, which further reduces inflammation. In addition, (p-Fluorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester has been shown to have neuroprotective effects, which include the promotion of neuronal survival and the inhibition of neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (p-Fluorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester in lab experiments is its specificity for the S1P receptor, which allows for targeted modulation of immune cell trafficking. (p-Fluorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester also has a long half-life, which makes it a convenient tool for long-term studies. However, there are also limitations to using (p-Fluorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester in lab experiments. One limitation is the complex synthesis method, which requires specialized equipment and expertise. Another limitation is the potential for off-target effects, which can complicate the interpretation of results.
Orientations Futures
There are a number of future directions for research on (p-Fluorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester. One area of research is the development of more specific S1P receptor modulators, which could have fewer off-target effects. Another area of research is the identification of biomarkers that can predict response to (p-Fluorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester treatment, which could improve patient selection and treatment outcomes. In addition, there is ongoing research on the potential use of (p-Fluorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester in the treatment of other conditions, such as cancer and cardiovascular disease.
Méthodes De Synthèse
The synthesis of (p-Fluorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester involves several steps, including the reaction of p-fluorophenol with chloroacetic acid, the reaction of the resulting product with 2-bromoethanol, and the reaction of the resulting product with o-tolyl magnesium bromide. The final product is obtained by esterification with 2,3-epoxypropyl alcohol. The synthesis of (p-Fluorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester is a complex process that requires specialized equipment and expertise.
Propriétés
Numéro CAS |
17753-07-0 |
|---|---|
Nom du produit |
(p-Fluorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester |
Formule moléculaire |
C18H19FO5 |
Poids moléculaire |
334.3 g/mol |
Nom IUPAC |
[2-hydroxy-3-(2-methylphenoxy)propyl] 2-(4-fluorophenoxy)acetate |
InChI |
InChI=1S/C18H19FO5/c1-13-4-2-3-5-17(13)23-10-15(20)11-24-18(21)12-22-16-8-6-14(19)7-9-16/h2-9,15,20H,10-12H2,1H3 |
Clé InChI |
QTNBBHNCRGDBQA-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC(COC(=O)COC2=CC=C(C=C2)F)O |
SMILES canonique |
CC1=CC=CC=C1OCC(COC(=O)COC2=CC=C(C=C2)F)O |
Synonymes |
p-Fluorophenoxyacetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



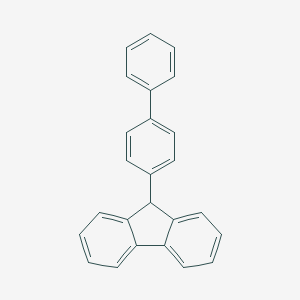

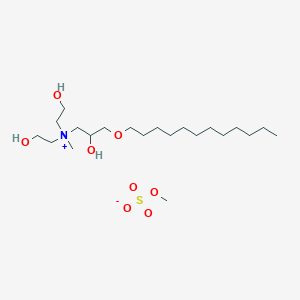
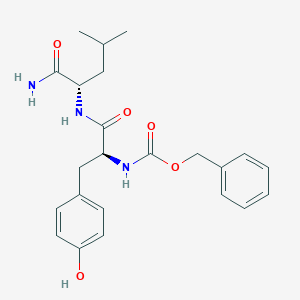
![3,4,5,7,8,9,10,10a-octahydro-1H-pyrido[1,2-d][1,4]diazepin-2-one](/img/structure/B102372.png)
![Pyrimido[5,4-e][1,2,4]triazin-5(8H)-one](/img/structure/B102375.png)
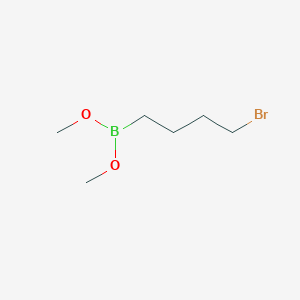
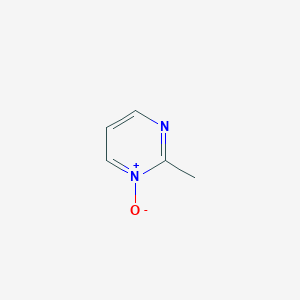
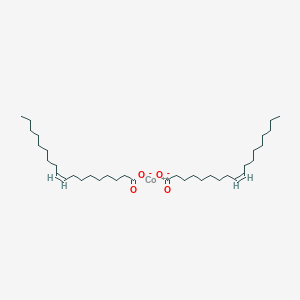

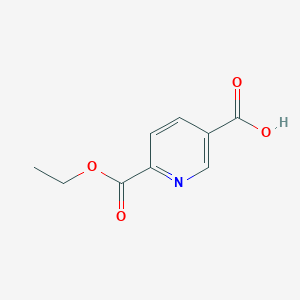
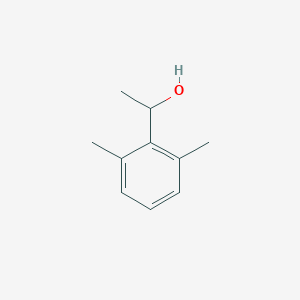
![1-[Chloro(phenyl)acetyl]piperidine](/img/structure/B102386.png)
